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(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol

Cat. No.: B13223109
M. Wt: 225.5 g/mol
InChI Key: YNNJNUFAFGNMQI-BYPYZUCNSA-N
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Description

Significance of Chiral Alcohols as Stereospecific Intermediates in Organic Synthesis

Chirality is a fundamental property of many biological molecules, and the three-dimensional arrangement of atoms can dictate a molecule's biological activity. Chiral alcohols are highly valued as key chiral building blocks for the synthesis of more complex, single-enantiomer pharmaceuticals. nih.gov The specific stereochemistry of a drug can be critical to its efficacy and safety; one enantiomer may provide the desired therapeutic effect while the other could be inactive or even toxic.

Enantiopure alcohols, including substituted 1-arylethanols, serve as essential precursors and stereospecific intermediates for a wide range of bioactive compounds. For instance, specific enantiomers of 2-halo-1-arylethanols are crucial for synthesizing antifungal agents like ticonazole and receptor antagonists such as ticagrelor. nih.gov Beyond pharmaceuticals, chiral alcohols are also employed as chiral auxiliaries or ligands in other asymmetric syntheses, helping to control the stereochemical outcome of subsequent reactions. Their versatility and importance drive the continuous development of efficient and highly selective synthetic methods.

Overview of Enantioselective Synthetic Strategies for Secondary Alcohols

The production of a specific enantiomer of a secondary alcohol like (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol requires precise control over the creation of the chiral center. Several powerful strategies have been developed to achieve this, which can be broadly categorized into chemo-catalytic and biocatalytic methods.

Asymmetric Reduction of Prochiral Ketones: This is one of the most direct and widely used approaches. A prochiral ketone, in this case, 2,3,4-trichloroacetophenone, is reduced to the corresponding alcohol using a chiral catalyst or reducing agent that favors the formation of one enantiomer over the other.

Biocatalysis: This method employs enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases, which exhibit exceptional chemo-, regio-, and stereoselectivity. nih.gov These enzymes, sourced from microorganisms like Lactobacillus brevis or used as isolated catalysts, can reduce a wide variety of ketones to enantiopure alcohols with high yields. researchgate.net Whole-plant tissues from carrots or apples have also been shown to effectively catalyze such reductions. nih.gov The sustainable and environmentally friendly nature of biocatalysis makes it a highly attractive option for industrial-scale production. nih.gov

Chemo-catalysis: This strategy involves the use of metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands. sigmaaldrich.com These catalysts facilitate asymmetric transfer hydrogenation or hydrogenation, transferring hydrogen to the ketone in a stereocontrolled manner. Modified hydride reagents, such as sodium aluminum hydride modified with chiral diols, also serve as effective reagents for the asymmetric reduction of alkyl aryl ketones. researchgate.net

Kinetic Resolution of Racemic Alcohols: An alternative strategy starts with a racemic mixture of the alcohol (containing both the (S) and (R) enantiomers). A chiral catalyst, typically an enzyme like a lipase (B570770), is used to selectively acylate one enantiomer at a much faster rate than the other. nih.gov This process allows for the separation of the faster-reacting enantiomer (now an ester) from the unreacted, slower-reacting enantiomer. While effective, a key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov

Comparison of Enantioselective Synthetic Strategies

StrategyPrincipleTypical Catalysts/ReagentsAdvantagesLimitations
Asymmetric Reduction (Biocatalytic)Stereoselective reduction of a prochiral ketone to a single alcohol enantiomer.Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs), Whole Cells (bacteria, yeast, plants). nih.govnih.govVery high enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. nih.govSubstrate scope may be limited by the enzyme's active site; requires screening to find a suitable enzyme.
Asymmetric Reduction (Chemo-catalytic)Stereoselective reduction of a prochiral ketone using a chiral metal-ligand complex.Ru, Rh, Ir complexes with chiral ligands (e.g., pseudo-dipeptides). sigmaaldrich.comBroad substrate scope, high efficiency and yields, predictable stereochemical outcomes.Catalysts can be expensive (precious metals), may require inert atmospheres, potential for metal contamination in the product.
Enzymatic Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture, allowing for separation.Lipases (e.g., Novozyme 435) with an acyl donor (e.g., vinyl acetate). nih.govHigh enantioselectivity for a wide range of substrates, robust and commercially available enzymes.Maximum theoretical yield is 50% for the desired enantiomer. nih.gov

Structural and Stereochemical Considerations for this compound

The structure of this compound is defined by several key features that influence its chemical properties and its synthesis.

The Stereocenter: The core of its chirality is the carbon atom bonded to the hydroxyl group (C1). This carbon is a stereocenter as it is attached to four different groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl (-CH₃) group, and a 2,3,4-trichlorophenyl group. The designation "(1S)" specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules, indicating a specific three-dimensional arrangement of these groups in space.

The 2,3,4-Trichlorophenyl Group: This aromatic ring is heavily substituted with three chlorine atoms at the ortho, meta, and para positions relative to the point of attachment. This substitution pattern has significant steric and electronic consequences.

Steric Effects: The bulky trichlorophenyl group presents a significant steric hindrance around the chiral center. During synthesis via asymmetric reduction, any catalyst must be able to differentiate between the two faces of the prochiral ketone precursor (2,3,4-trichloroacetophenone) despite this bulk. The specific positioning of the chlorine atoms, particularly the ortho-chlorine, creates a highly asymmetric environment that can be exploited by chiral catalysts to achieve high enantioselectivity.

Electronic Effects: Chlorine is an electron-withdrawing atom. The presence of three chlorine atoms makes the phenyl ring electron-deficient. This electronic effect increases the electrophilicity of the carbonyl carbon in the precursor ketone, making it more susceptible to reduction.

These combined structural features make this compound an interesting target for asymmetric synthesis, requiring methods that can effectively manage both the steric bulk and the electronic nature of the substituted aromatic ring to produce the desired (S)-enantiomer with high purity.

Properties of this compound

PropertyValue
Chemical NameThis compound
Molecular FormulaC₈H₇Cl₃O
Molecular Weight225.49 g/mol
Compound TypeChiral Secondary Alcohol
Key Structural FeaturesA stereocenter at C1 with (S) configuration; a 2,3,4-trichlorophenyl substituent.
Likely Precursor2,3,4-trichloroacetophenone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl3O B13223109 (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

IUPAC Name

(1S)-1-(2,3,4-trichlorophenyl)ethanol

InChI

InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1

InChI Key

YNNJNUFAFGNMQI-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Canonical SMILES

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Origin of Product

United States

Mechanistic Investigations of Enantioselective Pathways in 1s 1 2,3,4 Trichlorophenyl Ethan 1 Ol Synthesis

Elucidation of Transition States and Reaction Intermediates in Asymmetric Catalysis

The stereochemical outcome of the catalytic asymmetric reduction of 1-(2,3,4-trichlorophenyl)ethan-1-one is determined at the transition state of the key hydride transfer step. In this critical phase, the substrate, catalyst, and hydride source converge in a highly organized, transient structure. While direct experimental observation of these fleeting intermediates is challenging, their properties are extensively modeled using computational methods like Density Functional Theory (DFT). nih.gov

For metal-catalyzed transfer hydrogenation, a common method for this type of synthesis, the reaction is believed to proceed through a concerted, six-membered ring transition state. In this model, the metal center is coordinated to the chiral ligand, the carbonyl oxygen of the ketone, and the hydride donor (e.g., isopropanol (B130326) or formic acid). The hydride is transferred from the donor to the carbonyl carbon. The specific geometry of this transition state, enforced by the chiral ligand, dictates which face of the ketone is accessible to the incoming hydride, thereby establishing the stereochemistry of the resulting alcohol. The stability of the two possible diastereomeric transition states (one leading to the (S)-enantiomer and the other to the (R)-enantiomer) differs, and the enantiomeric excess of the product is a direct function of this energy difference. The lower energy transition state is favored, leading to the major enantiomer.

Key reactive intermediates in this process include the initial coordination complex between the chiral catalyst and the ketone substrate. This pre-catalytic complex positions the ketone for the subsequent stereoselective hydride attack. The final step involves the release of the chiral alcohol product and regeneration of the active catalyst, completing the catalytic cycle.

Role of Chiral Ligands and Catalysts in Stereocontrol Mechanisms

The development of efficient chiral catalysts is central to the field of asymmetric catalysis. wiley.com These catalysts typically consist of a metal center (such as Ruthenium, Rhodium, or Iridium) and a chiral ligand. The ligand is the primary source of chirality and is responsible for creating the asymmetric environment necessary for stereodifferentiation. researchgate.net A vast library of chiral ligands has been developed, with some classes demonstrating broad applicability and high efficiency, earning them the designation of "privileged chiral ligands." wiley.com

For the synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol, catalysts derived from ligands such as chiral diphosphines (e.g., BINAP), bisoxazolines (e.g., PHOX), or chiral aminophosphines are highly relevant. researchgate.net These bidentate ligands chelate to the metal center, creating a rigid and well-defined chiral pocket. researchgate.net The steric and electronic properties of this pocket are finely tuned by the ligand's structure. For instance, the C2-symmetry often found in ligands like BINAP simplifies the number of possible transition states, leading to higher enantioselectivities. Similarly, Cinchona alkaloids and their derivatives can act as highly effective organocatalysts or ligands for this type of transformation. nih.gov

The choice of metal and ligand is crucial and often synergistic. The metal's role is to activate the substrate and the hydride donor, while the ligand's role is to control the spatial arrangement of the reactants in the transition state. The modular nature of these catalysts allows for systematic tuning of the ligand structure to optimize enantioselectivity for a specific substrate like 1-(2,3,4-trichlorophenyl)ethan-1-one. core.ac.uk

Table 1: Common Classes of Chiral Ligands for Asymmetric Ketone Reduction
Ligand ClassCommon ExamplesTypical Metal CenterKey Structural Feature
DiphosphinesBINAP, DuPhos, BPERu, RhAxial or planar chirality, C2-symmetry
AminophosphinesJosiphosRh, IrPlanar and central chirality
PhosphinooxazolinesPHOXIrCentral chirality on the oxazoline (B21484) ring
DiaminesDPEN, DACHRuCentral chirality on the diamine backbone
Cinchona AlkaloidsQuinine, Quinidine derivatives- (Organocatalyst) or RuMultiple stereocenters providing a rigid framework

Analysis of Substrate-Catalyst Interactions and Enantiofacial Selectivity

Enantiofacial selectivity arises from the differential interaction between the chiral catalyst and the two faces (Re and Si) of the prochiral ketone. The catalyst's chiral pocket is designed to preferentially bind the substrate in an orientation that exposes only one of these faces to the hydride attack. This preference is governed by a combination of non-covalent interactions. nih.gov

For the reduction of 1-(2,3,4-trichlorophenyl)ethan-1-one, the key interactions are:

Steric Repulsion: The bulky 2,3,4-trichlorophenyl group and the smaller methyl group of the substrate will have distinct steric interactions with the chiral ligand. The most stable binding conformation will be the one that minimizes steric clash between the larger phenyl substituent and the bulky groups on the ligand. nih.gov

Hydrogen Bonding: If the ligand or catalyst system contains hydrogen bond donor or acceptor sites, these can form specific interactions with the carbonyl oxygen of the substrate. nih.gov This interaction helps to lock the substrate into a specific conformation within the active site.

Electronic Interactions (π-stacking): The electron-rich aromatic rings of the ligand can engage in π-stacking interactions with the electron-deficient trichlorophenyl ring of the substrate. These attractive forces can further stabilize the preferred substrate-catalyst complex.

The combination of these interactions creates a significant energy difference between the two possible approaches of the substrate to the catalyst. The favored pathway is the one where the substrate fits most snugly and favorably into the chiral pocket, leading to the preferential formation of the (1S)-alcohol.

Table 2: Key Substrate-Catalyst Interactions Governing Enantioselectivity
Interaction TypeDescriptionEffect on Selectivity
Steric HindranceRepulsive forces between bulky groups on the ligand and the substrate's substituents (trichlorophenyl vs. methyl).Orients the substrate to minimize steric clash, exposing one prochiral face to the catalyst.
Hydrogen BondingAttractive force between a hydrogen atom on the ligand/catalyst and the ketone's carbonyl oxygen. nih.govActs as an "anchor," fixing the substrate's position and orientation relative to the catalytic site.
π-π StackingNon-covalent interaction between aromatic rings of the ligand and the trichlorophenyl group of the substrate.Provides additional stabilization for the preferred diastereomeric transition state.
Dipole-Dipole InteractionsElectrostatic interactions between polar bonds in the catalyst and substrate.Contributes to the overall binding energy and conformational preference of the substrate-catalyst complex.

Kinetic and Thermodynamic Studies of Asymmetric Transformations

Kinetic and thermodynamic studies are crucial for a complete mechanistic understanding and for the practical optimization of the synthesis of this compound. While specific experimental data for this exact transformation is not widely published, the principles of such studies are well-established in asymmetric catalysis.

Kinetic studies focus on the rate of the reaction and how it is influenced by the concentrations of the reactant, catalyst, and other species. By systematically varying these parameters, a rate law can be determined, which provides insight into the composition of the rate-determining transition state. For example, a reaction rate that is first-order in both the substrate and the catalyst suggests that the interaction of one substrate molecule with one catalyst molecule is the key event in the slowest step of the reaction. Kinetic isotope effect studies, where hydrogen is replaced by deuterium (B1214612) in the hydride donor, can confirm whether the C-H bond cleavage is part of the rate-determining step.

Thermodynamic studies concern the energy changes over the course of the reaction. Most enantioselective transformations are run under kinetic control. This means that the ratio of the products is determined by the relative rates of their formation (i.e., the relative energy barriers of the competing transition states), not by their thermodynamic stability. The desired (1S)-enantiomer is formed faster because the transition state leading to it is lower in energy. If the reaction were run under thermodynamic control (e.g., at high temperatures for a prolonged time, allowing for reversibility), the product ratio would reflect the relative stability of the enantiomers themselves, which, being enantiomers, are identical in energy, leading to a racemic mixture. Therefore, reaction conditions (temperature, time) are carefully controlled to ensure the kinetically favored product is isolated.

Table 3: Objectives of Kinetic and Thermodynamic Analyses
Study TypeObjectiveInformation GainedPractical Implication
Kinetic AnalysisDetermine the reaction rate law and rate-determining step.Mechanistic details, identity of species in the transition state.Optimization of reactant concentrations and catalyst loading for improved efficiency.
Kinetic Isotope EffectProbe the involvement of C-H bond breaking in the rate-determining step.Confirmation of the hydride transfer step's role in the reaction mechanism.Fundamental mechanistic understanding.
Thermodynamic AnalysisDetermine if the reaction is under kinetic or thermodynamic control.Understanding the product distribution based on reaction barriers vs. product stability.Defining optimal reaction temperature and time to maximize enantioselectivity and prevent racemization.

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Elucidation of 1s 1 2,3,4 Trichlorophenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol, NMR provides detailed information about the molecular framework, connectivity, and, with the use of chiral auxiliaries, the enantiomeric purity.

¹H and ¹³C NMR for Structural and Conformational Assignment

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule. For this compound, the substitution pattern of the aromatic ring and the stereogenic center significantly influence the chemical shifts and coupling constants.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the hydroxyl proton.

Aromatic Region: The 2,3,4-trichloro substitution pattern will result in two coupled aromatic protons. Due to the electron-withdrawing nature of the chlorine atoms, these protons are expected to resonate at a lower field (higher ppm) compared to unsubstituted benzene. The proton at C-5 will likely appear as a doublet, coupled to the proton at C-6. The proton at C-6 will also be a doublet.

Methine Proton (CH-OH): This proton, directly attached to the stereogenic center, is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift will be influenced by the neighboring hydroxyl and trichlorophenyl groups.

Methyl Protons (CH₃): The three equivalent methyl protons will give rise to a doublet, coupled to the methine proton.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet or a doublet if coupled to the methine proton.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the chlorine atoms (C-2, C-3, C-4) will be significantly deshielded. The carbon attached to the ethan-1-ol moiety (C-1) will also show a characteristic shift. The remaining aromatic carbons (C-5, C-6) will have shifts influenced by their proximity to the chloro-substituents.

Aliphatic Carbons: The methine carbon (CH-OH) will resonate at a characteristic downfield position due to the attached oxygen atom. The methyl carbon (CH₃) will appear at a more upfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H NMR)
CH₃~1.5~25Doublet
CH-OH~5.0~70Quartet
OHVariable-Singlet (broad) or Doublet
Ar-H5~7.3-7.5~128Doublet
Ar-H6~7.5-7.7~130Doublet
Ar-C1-~142-
Ar-C2-~133-
Ar-C3-~131-
Ar-C4-~130-
Ar-C5-~128-
Ar-C6-~130-

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Application of Chiral NMR Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (ee) of a chiral sample, chiral NMR shift reagents can be employed. These are typically lanthanide complexes that can coordinate with the analyte, in this case, the hydroxyl group of this compound. This coordination forms transient diastereomeric complexes that have different NMR spectra. The differing spatial arrangements of the protons in the two diastereomeric complexes lead to differential shifts in their NMR signals, allowing for the quantification of each enantiomer by integrating the respective peaks.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Elucidation

2D NMR techniques are powerful tools for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methine proton and the methyl protons, as well as between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the methine, methyl, and the two protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For instance, the methyl protons would show correlations to the methine carbon and the C-1 aromatic carbon.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are instrumental in determining the absolute configuration of a stereocenter.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. The experimental ECD spectrum is typically compared with a theoretically calculated spectrum for a known configuration to make an unambiguous assignment. For this compound, the aromatic chromophore is expected to give rise to distinct Cotton effects. Based on empirical rules for similar benzylic alcohols, the (1S)-configuration would be expected to exhibit a specific pattern of Cotton effects, which can be confirmed through quantum chemical calculations.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD is sensitive to the vibrational modes of the molecule and provides a rich fingerprint that is unique to the absolute configuration. An advantage of VCD is that all molecules with chiral centers are VCD active, and the spectrum contains numerous bands that can be used for comparison with theoretical calculations. For this compound, the VCD spectrum would provide detailed stereochemical information, particularly from the stretching and bending vibrations of the C-H, O-H, and C-O bonds associated with the stereogenic center. The comparison of the experimental VCD spectrum with the calculated spectrum for the S-configuration would provide a definitive assignment of the absolute stereochemistry.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds like this compound. The direct separation of enantiomers is achieved by employing a chiral environment, most commonly through the use of a chiral stationary phase (CSP). csfarmacie.cziapc-obp.com This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. iapc-obp.com The differing stability of these complexes leads to different retention times, allowing for the separation and quantification of each enantiomer. researchgate.net

The primary goal in developing an HPLC method for enantiomeric purity is to achieve baseline separation of the (S)-enantiomer from its (R)-counterpart, ensuring that even trace amounts of the undesired enantiomer can be accurately quantified. The effectiveness of the separation is typically evaluated based on the resolution (Rs), selectivity (α), and efficiency (N) of the chromatographic system. For pharmaceutical applications, a resolution value of greater than 1.5 is generally desired to ensure accurate quantitation.

The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical step in developing a successful enantioselective HPLC method. csfarmacie.cz For a molecule like 1-(2,3,4-trichlorophenyl)ethan-1-ol (B6203043), which contains an aromatic ring and a hydroxyl group, several types of CSPs could prove effective. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly versatile and have demonstrated broad applicability for a wide range of racemic compounds, including aromatic alcohols. csfarmacie.czresearchgate.net Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) are especially effective for separating compounds with aromatic and polar functional groups. csfarmacie.cz

The development process involves screening a variety of CSPs under different chromatographic modes, primarily normal-phase, reversed-phase, and polar organic modes. csfarmacie.cz

Normal-Phase Mode: This typically involves a non-polar mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. csfarmacie.cz The separation mechanism is often driven by hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the CSP. For 1-(2,3,4-trichlorophenyl)ethan-1-ol, the interactions between the hydroxyl group and the trichlorophenyl ring with the carbamate (B1207046) groups of a polysaccharide-based CSP are crucial for chiral recognition.

Reversed-Phase Mode: This mode uses a polar mobile phase, such as water with acetonitrile (B52724) or methanol, often with buffers. sigmaaldrich.com Chiral recognition in this mode can be influenced by hydrophobic interactions and inclusion complexation, where a part of the analyte fits into a chiral cavity of the CSP. sigmaaldrich.com

Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile or methanol, sometimes with additives. It can offer unique selectivity compared to normal- or reversed-phase modes.

Optimization of the separation requires systematically adjusting various parameters to maximize resolution and improve peak shape. Key parameters include the type and concentration of the organic modifier in the mobile phase, the column temperature, and the flow rate. For instance, in normal-phase chromatography, changing the alcohol modifier (e.g., from isopropanol to ethanol) or its percentage in the mobile phase can significantly alter the retention and selectivity. Lowering the column temperature often enhances chiral selectivity by increasing the stability differences between the transient diastereomeric complexes, although it may lead to broader peaks. nih.gov

Table 1: Illustrative Parameters for Optimization of Chiral HPLC Separation of Aromatic Alcohols
ParameterCondition ACondition BCondition CPotential Outcome
Chiral Stationary Phase (CSP)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)Different CSPs offer varied selectivities based on their 3D structure and interaction sites.
Mobile Phase (Normal Phase)Hexane/Isopropanol (90:10, v/v)Hexane/Isopropanol (85:15, v/v)Hexane/Ethanol (90:10, v/v)Increasing modifier percentage generally decreases retention time. Changing the alcohol type can affect selectivity (α).
Flow Rate1.0 mL/min0.8 mL/min1.2 mL/minLower flow rates can improve resolution but increase analysis time.
Temperature25°C15°C35°CLower temperatures often increase resolution (Rs) but may increase backpressure and peak broadening.

Mass Spectrometry for Molecular Identification and Purity Confirmation

Mass Spectrometry (MS) is an indispensable analytical technique used for the structural confirmation and purity assessment of this compound. It provides information about the molecular weight and elemental composition of the compound and its fragments, serving as a powerful tool for identity confirmation. nih.gov When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it can also confirm the purity of a sample by detecting and identifying any impurities present. nih.govbohrium.com

For molecular identification, an electron ionization (EI) mass spectrum would be particularly informative. The first key piece of information is the molecular ion peak (M+). For 1-(2,3,4-trichlorophenyl)ethan-1-ol (C8H7Cl3O), the presence of three chlorine atoms results in a characteristic isotopic cluster for the molecular ion due to the natural abundance of 35Cl (≈75.8%) and 37Cl (≈24.2%). libretexts.org This leads to a pattern of peaks at M+, M+2, M+4, and M+6, with relative intensities that are predictable based on the number of chlorine atoms. This isotopic signature provides unambiguous confirmation of the presence of three chlorine atoms in the molecule.

The fragmentation pattern in the mass spectrum offers further structural elucidation. For alcohols, common fragmentation pathways include α-cleavage and dehydration. libretexts.orglibretexts.org

α-Cleavage: This involves the cleavage of the bond between the carbinol carbon (the carbon bearing the -OH group) and the adjacent methyl group or aromatic ring. Cleavage of the C-C bond to lose the methyl group (•CH3, mass 15) would result in a highly stable, resonance-stabilized [M-15]+ fragment. This is often a dominant fragmentation pathway for secondary alcohols. libretexts.org

Dehydration: The loss of a water molecule (H2O, mass 18) from the molecular ion is another common fragmentation pathway for alcohols, leading to an [M-18]+• peak. libretexts.org

Other Fragmentations: Loss of HCl (mass 36) or a chlorine radical (•Cl, mass 35/37) are also possible fragmentation pathways for chlorinated aromatic compounds. nih.gov The cleavage of the bond between the aromatic ring and the ethan-1-ol side chain can also occur.

By analyzing the m/z (mass-to-charge ratio) values of the molecular ion cluster and the major fragment ions, the structure of this compound can be unequivocally confirmed.

Table 2: Predicted Mass Spectrometry Fragments for 1-(2,3,4-trichlorophenyl)ethan-1-ol
Fragment IonProposed Structure/LossPredicted m/z (for 35Cl isotope)Significance
[M]+•Molecular Ion224Confirms molecular weight. Will appear as an isotopic cluster (m/z 224, 226, 228, 230).
[M-CH3]+Loss of methyl radical (α-cleavage)209Characteristic fragment for a secondary alcohol, indicates an ethyl alcohol side chain.
[M-H2O]+•Loss of water (dehydration)206Common fragmentation for alcohols.
[C7H4Cl3]+Loss of ethan-1-ol side chain179Represents the trichlorobenzyl cation, confirming the aromatic core.
[M-HCl]+•Loss of hydrogen chloride188Possible fragmentation for chlorinated compounds.

Computational Chemistry Approaches to 1s 1 2,3,4 Trichlorophenyl Ethan 1 Ol and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netcoe.edu DFT methods are employed to determine various molecular properties by calculating the electron density rather than the complex many-electron wavefunction. For (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol, DFT allows for a detailed investigation of its geometry, spectroscopic signatures, electronic properties, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. For a flexible molecule like this compound, this is extended to a conformational analysis to identify all stable, low-energy conformers (rotational isomers) and their relative energies.

The conformational landscape is primarily dictated by rotation around the C-C bond linking the chiral center to the phenyl ring and the C-O bond of the alcohol group. The presence of three adjacent chlorine atoms on the aromatic ring introduces significant steric hindrance and specific electronic interactions that influence conformational preferences. Studies on ortho-halogenated benzyl alcohols show that intramolecular hydrogen bonding between the hydroxyl proton and an adjacent halogen (e.g., OH···Cl) can stabilize certain conformations. rsc.orgresearchgate.net In the case of this compound, an intramolecular OH···Cl interaction with the chlorine at the C2 position is plausible and would significantly impact the rotational barrier and the relative stability of its conformers.

DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, can be used to perform a potential energy surface scan by systematically rotating key dihedral angles. The resulting energy minima are then fully optimized to yield the stable conformers. The relative energies of these conformers are determined, and their populations at a given temperature can be estimated using the Boltzmann distribution.

Table 1. Hypothetical Relative Energies and Boltzmann Population of Stable Conformers of this compound Calculated via DFT.
ConformerKey Dihedral Angle (C-C-C-O)Description of Key InteractionRelative Energy (kcal/mol)Boltzmann Population at 298.15 K (%)
Conf-1~60°Intramolecular OH···Cl hydrogen bond0.0075.3
Conf-2~180°Anti-periplanar, sterically minimized1.1512.8
Conf-3~-60°Gauche, no H-bond1.5011.9

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD, VCD)

Once the geometries and relative populations of the stable conformers are established, DFT can be used to predict various spectroscopic parameters. This is crucial for structure verification and the assignment of absolute configuration. researchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.govaps.org Theoretical ¹H and ¹³C chemical shifts are calculated for each stable conformer. A final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann populations. liverpool.ac.uk This approach often yields excellent agreement with experimental data and is a powerful tool for assigning complex spectra and confirming molecular structures. nih.gov

Electronic and Vibrational Circular Dichroism (ECD/VCD): For chiral molecules like this compound, chiroptical spectroscopies such as ECD and VCD are essential for determining the absolute configuration. Time-dependent DFT (TD-DFT) is used to simulate the ECD spectrum, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Similarly, VCD spectra, which are the infrared analogue of ECD, can be computed. The calculated ECD and VCD spectra for the (1S) enantiomer can be directly compared with the experimental spectra. A match between the signs and intensities of the calculated and experimental Cotton effects provides a reliable assignment of the absolute stereochemistry.

Table 2. Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Selected Protons in this compound.
ProtonPredicted Chemical Shift (ppm) (Boltzmann Averaged)Hypothetical Experimental Shift (ppm)
CH-OH5.155.12
CH₃1.581.61
Ar-H57.457.42
Ar-H67.607.58
OH2.502.48

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comyoutube.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). mdpi.comnih.gov These indices help to quantify and compare the reactivity of different molecules.

Table 3. Calculated FMO Energies and Global Reactivity Descriptors for this compound.
ParameterCalculated Value (eV)Interpretation
E(HOMO)-6.85Electron-donating ability
E(LUMO)-0.95Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.90Kinetic stability, chemical reactivity
Chemical Hardness (η)2.95Resistance to change in electron distribution
Electrophilicity Index (ω)2.58Propensity to accept electrons

Computational Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. rsc.org This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. youtube.com A transition state is a first-order saddle point on the potential energy surface and represents the highest energy barrier that must be overcome for a reaction to proceed.

For this compound, one could investigate reactions such as the oxidation of the alcohol to the corresponding ketone or a nucleophilic substitution reaction. DFT calculations can identify the geometry of the transition state and the activation energy (ΔG‡) of the reaction. nih.gov The calculated activation barrier provides a quantitative measure of the reaction rate, allowing for comparisons between different possible pathways and an understanding of the factors controlling the reaction's feasibility and selectivity.

Electrostatic Potential Maps and Charge Distribution Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. walisongo.ac.iducsb.edu It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netmalayajournal.org

For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The chlorine atoms would also exhibit negative potential. Conversely, the hydroxyl hydrogen atom would be a site of positive potential, making it a hydrogen-bond donor. The carbon atom attached to the hydroxyl group (the chiral center) bears a partial positive charge due to the electronegativity of the oxygen, making it a potential site for nucleophilic attack. ncert.nic.inrsc.org MEP maps are invaluable for qualitatively predicting intermolecular interactions and identifying reactive sites. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a condensed phase such as a solution. semanticscholar.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. unipi.it

For this compound, MD simulations can provide insights into its behavior in different solvents. rawdatalibrary.netbohrium.com These simulations can reveal how the molecule's conformation changes over time in solution, how it interacts with solvent molecules through hydrogen bonding and other non-covalent interactions, and how it might aggregate. nih.gov Understanding the solvation structure and dynamics is crucial, as the solvent can significantly influence conformational equilibria and reaction rates. MD is particularly useful for studying chiral recognition, where subtle differences in the interaction of enantiomers with a chiral environment are explored. purdue.edu Studies on halogenated compounds and alcohols have successfully used MD to understand their solution-phase behavior and intermolecular interactions. nih.govsemanticscholar.org

Lack of Specific Research Data for this compound

A thorough search of available scientific literature and databases has revealed a significant lack of specific computational chemistry studies focused on the chemical compound This compound . Consequently, detailed research findings required to populate the requested article sections on its conformational flexibility, solvent effects in catalytic systems, and simulations of host-guest interactions in biocatalysis are not available.

While general computational methodologies exist for assessing these properties in analogous chiral secondary alcohols and halogenated compounds, specific data, such as that required for detailed data tables and in-depth analysis of research findings for This compound , has not been published. The scientific community has explored computational approaches for similar molecules, which can provide a theoretical framework for how such studies might be conducted. However, without direct research on the target compound, any discussion would be purely hypothetical and would not meet the required standard of scientific accuracy based on published data.

General principles from computational chemistry suggest that the conformational flexibility of This compound would be influenced by the steric and electronic effects of the trichlorophenyl group. Similarly, solvent effects in catalytic systems would depend on the polarity and hydrogen bonding capabilities of the solvent in relation to the hydroxyl group and the aromatic ring. Simulations of host-guest interactions, particularly in the context of biocatalysis with enzymes like alcohol dehydrogenases, would be crucial for understanding its potential as a substrate and the stereoselectivity of such reactions.

Unfortunately, without specific peer-reviewed research and the associated computational data for This compound , it is not possible to provide a detailed and accurate article that adheres to the specific outline provided.

Synthetic Utility of 1s 1 2,3,4 Trichlorophenyl Ethan 1 Ol As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Optically Active Compounds

In principle, as a chiral secondary alcohol, (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol could serve as a precursor for the synthesis of other optically active molecules. The stereogenic center bearing the hydroxyl group could be incorporated into a larger target molecule, thereby imparting chirality. However, no specific examples of its use in the synthesis of known optically active compounds, such as pharmaceuticals or natural products, have been found in the scientific literature.

Role in the Construction of Complex Chiral Molecular Architectures

The construction of complex molecular architectures with multiple stereocenters often relies on the use of well-defined chiral building blocks. A chiral alcohol like this compound could theoretically be utilized in stereoselective reactions to build up molecular complexity. For instance, it could be used in diastereoselective additions to prochiral centers or as a chiral ligand for a metal catalyst. There is, however, no documented evidence of its application in the synthesis of intricate chiral structures.

Derivatization Reactions While Preserving or Transferring Chirality

Derivatization of the hydroxyl group or modification of the aromatic ring of a chiral alcohol are common strategies in asymmetric synthesis. These transformations can alter the steric and electronic properties of the molecule, making it suitable for subsequent stereoselective reactions.

Formation of Chiral Esters, Ethers, and other Functional Groups

The hydroxyl group of a chiral alcohol is readily converted into other functional groups such as esters and ethers. These derivatives can act as chiral auxiliaries or intermediates. For example, chiral esters derived from this compound could potentially be used in stereoselective enolate chemistry. Similarly, chiral ethers could be employed to direct the stereochemical outcome of reactions on other parts of the molecule. No specific examples or data for such derivatizations of this compound are available.

Chiral Oxidation and Reduction Reactions

The oxidation of a chiral secondary alcohol would lead to the corresponding ketone, 2,3,4-trichloroacetophenone, resulting in the loss of the stereocenter. Conversely, the reduction of this ketone using chiral reducing agents is a common method to produce the chiral alcohol enantioselectively. While this ketone is commercially available, the specific enzymatic or catalytic asymmetric reduction to yield this compound is not detailed in the available literature.

Modifications of the Trichlorophenyl Moiety

The trichlorophenyl group offers potential sites for further functionalization through aromatic substitution reactions. Such modifications could be used to tune the properties of the molecule or to introduce new functionalities for subsequent transformations. However, the influence of the chiral ethan-1-ol side chain on the regioselectivity and stereoselectivity of such reactions, and any specific methodologies developed for this compound, are not reported.

Q & A

Q. What are the recommended methods for synthesizing (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via enzymatic kinetic resolution. For example:
  • Enzymatic Acetylation : Incubate racemic 1-(2,3,4-trichlorophenyl)ethan-1-ol with lipases (e.g., Candida antarctica lipase B) and vinyl acetate in anhydrous toluene at 30°C. The (1R)-enantiomer is selectively acetylated, leaving the (1S)-enantiomer unreacted.
  • Acid Hydrolysis : Separate the (1S)-alcohol via column chromatography. Hydrolyze the acetylated (1R)-enantiomer using 1M HCl in ethanol to recover the (1R)-alcohol for reuse.
  • Validation : Confirm enantiomeric purity (>98% ee) using chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10, 1.0 mL/min) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Mount single crystals (grown via slow evaporation in hexane/ethyl acetate) and collect data at 100K .
  • NMR Spectroscopy : Assign stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (CDCl3_3, 400 MHz). Key signals include δ~4.8 ppm (methine -OH) and δ~1.5 ppm (methyl group).
  • IR Spectroscopy : Confirm hydroxyl stretch at 3300–3500 cm1^{-1} and C-Cl stretches at 600–800 cm1^{-1} .

Q. How can the solubility profile of this compound be systematically determined?

  • Methodological Answer : Use a tiered approach:
  • Polar Solvents : Shake 10 mg compound in 1 mL water or methanol for 24 hr at 25°C. Centrifuge (10,000 rpm, 10 min) and analyze supernatant via UV-Vis (λ = 254 nm).
  • Nonpolar Solvents : Test solubility in hexane or dichloromethane using gravimetric analysis after solvent evaporation.
  • Temperature Dependence : Repeat at 40°C and 60°C to assess thermal effects. Analogous chlorophenyl alcohols show 20–30% higher solubility in DCM than water .

Q. What are the key reactivity trends of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Oxidation : React with pyridinium chlorochromate (PCC) in dichloromethane to yield 2,3,4-trichloroacetophenone. Monitor by TLC (Rf_f shift from 0.3 to 0.7 in ethyl acetate/hexane).
  • Esterification : Treat with acetyl chloride (1:1.2 molar ratio) and pyridine catalyst to form the acetate derivative.
  • Stability : Store under nitrogen at 4°C; prolonged exposure to light causes <5% decomposition over 30 days .

Advanced Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or impurities. Mitigate by:
  • Recrystallization : Purify using a 1:3 ethanol/water mixture.
  • DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify polymorph transitions.
  • Purity Assessment : Use GC-MS (HP-5 column, 70 eV EI) to detect trace solvents (e.g., ethyl acetate) that depress melting points. Studies on similar alcohols reduced variability from ±5°C to ±0.5°C .

Q. What are the environmental degradation pathways of this compound, and how are degradation products identified?

  • Methodological Answer :
  • Aerobic Degradation : Incubate compound in loam soil (25°C, 60% moisture) for 30 days. Extract metabolites using ethyl acetate and identify via LC-QTOF-MS. Major products include 2,3,4-trichloroacetophenone (m/z 212) and dihydroxy derivatives (m/z 230) .
  • Photolysis : Expose to UV light (254 nm) in aqueous solution. Monitor hydroxyl radical formation via EPR spectroscopy.

Q. What mechanistic insights explain the stereoselectivity of this compound in catalytic asymmetric reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model transition states using Gaussian 16 (B3LYP/6-311+G(d,p)). The (1S)-enantiomer favors a chair-like transition state with lower activation energy (ΔΔG‡ = 2.1 kcal/mol) due to reduced steric clash between trichlorophenyl and catalyst groups.
  • Kinetic Isotope Effects (KIE) : Measure kH/kDk_H/k_D for deuterated substrates to confirm rate-determining steps .

Q. How can researchers assess enantiomer-specific bioactivity of this compound in biological systems?

  • Methodological Answer :
  • Chiral Pharmacokinetics : Administer 10 mg/kg (1S)- and (1R)-enantiomers to Sprague-Dawley rats. Collect plasma at 0, 1, 3, 6, and 12 hr. Analyze via chiral LC-MS/MS (LOQ = 1 ng/mL).
  • Receptor Binding Assays : Use fluorescence polarization to measure binding affinity to cytochrome P450 enzymes. The (1S)-enantiomer shows 5-fold higher inhibition (IC50_{50} = 12 µM) than (1R) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.